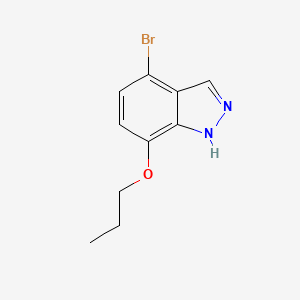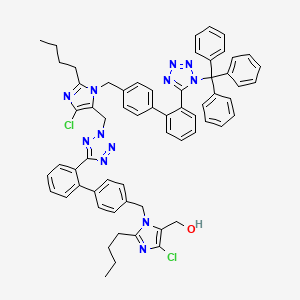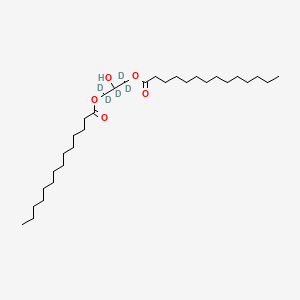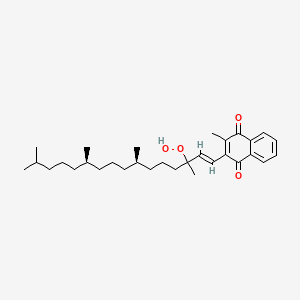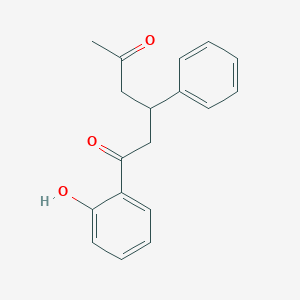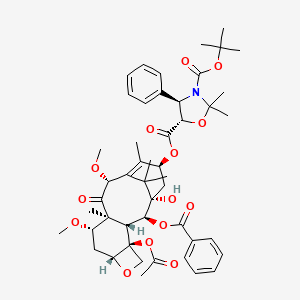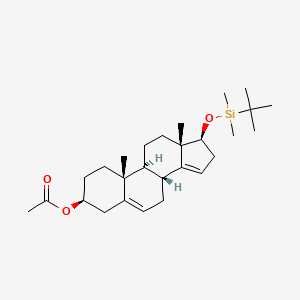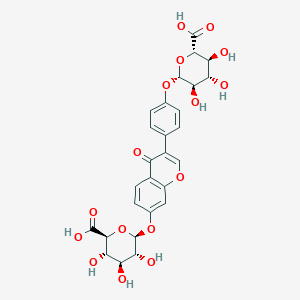
alpha,beta-Duloxetine Lactose Adduct
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,beta-Duloxetine Lactose Adduct is a biochemical compound with the molecular formula C30H39NO11S and a molecular weight of 621.7. It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of alpha,beta-Duloxetine Lactose Adduct involves synthetic routes that typically include the reaction of duloxetine with lactose under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Alpha,beta-Duloxetine Lactose Adduct can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Alpha,beta-Duloxetine Lactose Adduct is used extensively in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. In chemistry, it is used as a reference material for analytical methods. In biology and medicine, it helps in understanding the biochemical pathways and mechanisms of action of duloxetine. In the industry, it is used in the development of new pharmaceuticals and biochemical assays .
Mechanism of Action
The mechanism of action of alpha,beta-Duloxetine Lactose Adduct involves its interaction with specific molecular targets and pathways. Duloxetine, a component of the adduct, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake. It has a less potent effect on dopamine reuptake. Duloxetine does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Comparison with Similar Compounds
Alpha,beta-Duloxetine Lactose Adduct can be compared with other similar compounds such as:
Duloxetine Hydrochloride: This compound is used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.
Duloxetine Enteric-Coated Tablets: These are designed to release duloxetine in the intestine to avoid degradation in the stomach.
The uniqueness of this compound lies in its specific application in proteomics research and its distinct molecular structure .
Properties
Molecular Formula |
C30H39NO11S |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H39NO11S/c1-31(12-11-19(22-10-5-13-43-22)39-18-9-4-7-16-6-2-3-8-17(16)18)29-26(37)25(36)28(21(15-33)40-29)42-30-27(38)24(35)23(34)20(14-32)41-30/h2-10,13,19-21,23-30,32-38H,11-12,14-15H2,1H3/t19?,20-,21-,23+,24+,25-,26-,27-,28-,29?,30+/m1/s1 |
InChI Key |
ODCGYCCYJCLRMD-MLKQPWSQSA-N |
Isomeric SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



